Rutarensin
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Overview
Description
Rutarensin is a phenolic compound found in various plant species, including Wikstroemia ganpi and Ruta chalepensis . It is an ester of daphnorin (a coumarin dimer) and 3-hydroxy-3-methylglutaric acid . This compound has garnered interest due to its potential antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rutarensin can be isolated from plant sources through a series of extraction and purification steps. The plant material is typically shade-dried and powdered before being extracted with methanol at room temperature . The methanol extract is then subjected to further fractionation using solvents such as n-hexane, dichloromethane, ethyl acetate, and n-butanol . High-performance liquid chromatography (HPLC) is often employed to purify and characterize the compound .
Industrial Production Methods
While there is limited information on the industrial-scale production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of large-scale solvent extraction and advanced chromatographic techniques would be essential for producing this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Rutarensin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
Rutarensin exerts its effects through various molecular mechanisms. Its antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions . The compound interacts with cellular proteins and enzymes, modulating their activity and protecting cells from oxidative damage . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .
Comparison with Similar Compounds
Rutarensin is structurally similar to other phenolic compounds such as isorutarin and rutacridone . its unique ester linkage to daphnorin and 3-hydroxy-3-methylglutaric acid distinguishes it from these compounds . This unique structure contributes to its distinct antioxidant and antimicrobial properties .
List of Similar Compounds
- Isorutarin
- Rutacridone
- Daphnorin
This compound’s unique chemical structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O16/c1-31(40,11-23(32)33)12-25(35)42-13-22-26(36)27(37)28(38)30(47-22)46-20-10-18-15(7-19(20)41-2)8-21(29(39)45-18)43-16-5-3-14-4-6-24(34)44-17(14)9-16/h3-10,22,26-28,30,36-38,40H,11-13H2,1-2H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLZGWDERZVHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=C(C(=O)OC3=C2)OC4=CC5=C(C=C4)C=CC(=O)O5)OC)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347843 |
Source
|
Record name | Rutarensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119179-04-3 |
Source
|
Record name | Rutarensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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